4-Methylideneazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylideneazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-5-8-6-4-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNQVYYXALZWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways Involving 4 Methylideneazepane Hydrochloride
Mechanistic Investigations of Ring-Forming Reactions
The synthesis of the azepane core of 4-methylideneazepane hydrochloride and related structures often involves sophisticated ring-forming strategies. Understanding the mechanisms of these reactions is crucial for controlling product formation and stereoselectivity.
The aza-Prins cyclization is a powerful method for constructing nitrogen-containing heterocycles, including the piperidine (B6355638) and azepane ring systems. rsc.orgresearchgate.netnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde. researchgate.net The mechanism proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization.
Theoretical and experimental studies have provided significant insights into the aza-Prins cyclization. acs.org For instance, density functional theory (DFT) calculations have been employed to investigate the mechanism, reactivity, and selectivity of the aza-Prins reaction. acs.org These studies have shown that factors such as steric effects, donor-acceptor interactions, and the nature of the catalyst can influence the reaction pathway and the resulting product distribution. acs.org In the context of forming seven-membered rings like azepane, the aza-Prins cyclization offers a direct route, often utilizing iron(III) salts as a sustainable catalyst. nih.gov The reaction can proceed under mild conditions to afford tetrahydroazepines, the unsaturated precursors to azepanes. nih.gov
The key steps in a typical aza-Prins cyclization leading to a piperidine or azepane ring are:
Formation of an iminium ion: The reaction is initiated by the acid-catalyzed condensation of the amine and aldehyde to form an iminium ion.
Intramolecular cyclization: The nucleophilic alkene of the homoallylic portion of the molecule attacks the electrophilic iminium ion in an intramolecular fashion. This is the ring-forming step.
Carbocation trapping: The resulting carbocation intermediate is then trapped by a nucleophile present in the reaction mixture, which can be the counterion of the acid catalyst or a solvent molecule.
The regioselectivity of the cyclization, determining whether a five-, six-, or seven-membered ring is formed, is a critical aspect of the aza-Prins reaction. rsc.org This selectivity is influenced by the substitution pattern of the starting materials and the reaction conditions.
| Catalyst/Promoter | Key Mechanistic Features | Products |
| Lewis Acids (e.g., InCl₃, Fe(III) salts) | Promotes formation of the N-acyliminium ion intermediate. rsc.orgnih.gov | Piperidines, Pyrrolidines, Tetrahydroazepines. rsc.orgnih.gov |
| Synergistic Catalysis (e.g., CuBr₂ and sulfinic acids) | Lewis and Brønsted acids work in concert to facilitate cyclization. acs.org | Sulfenylated 1,3-oxazinanes and oxazolidines. acs.org |
| Supramolecular Catalysis (e.g., [Ga₄L₆]¹²⁻) | Host-guest interactions and confinement effects influence the transition state geometry. acs.org | Can switch chemoselectivity between alcohol and piperidine products. acs.org |
Ring expansion and rearrangement reactions provide alternative synthetic routes to azepane derivatives. These reactions often start from more readily available smaller ring systems, such as piperidines or pyrrolidines. A common strategy involves the generation of a carbocation adjacent to the ring, which can then trigger a rearrangement to expand the ring size. masterorganicchemistry.com
For example, a carbocation generated on a substituent attached to a cyclobutane (B1203170) ring can lead to a ring expansion to a cyclopentane. youtube.com A similar principle can be applied to the synthesis of azepanes from smaller nitrogen-containing rings. These rearrangements are often driven by the relief of ring strain and the formation of a more stable carbocation. masterorganicchemistry.com
Bicyclic systems containing a common amine group are particularly prone to ring expansion reactions through the cleavage of an endocyclic C-N bond. researchgate.net These transformations can be initiated by various reagents and reaction conditions, leading to the formation of medium-sized rings. nuph.edu.ua
Cycloaddition reactions represent another important class of reactions for the construction of cyclic systems. These reactions can proceed through either a concerted or a stepwise mechanism, and the preferred pathway depends on the specific reactants and reaction conditions. researchgate.net
In a concerted cycloaddition , all bond-forming and bond-breaking events occur in a single transition state. The Diels-Alder reaction is a classic example of a concerted [4+2] cycloaddition. nih.gov
In a stepwise cycloaddition , the reaction proceeds through one or more intermediates. For example, a [2+2] cycloaddition can occur via a diradical or a zwitterionic intermediate. researchgate.net Computational studies, such as DFT calculations, are often used to elucidate the operative mechanism by comparing the activation energies of the concerted and stepwise pathways. nih.govresearchgate.net The reaction of a 1,3-dipole with an alkene, for instance, has been shown to generally favor a concerted mechanism. nih.gov
The exocyclic methylidene group of this compound can potentially participate in cycloaddition reactions, although specific examples involving this compound are not extensively documented in the provided search results. However, the general principles of concerted versus stepwise mechanisms would apply to any such transformations.
| Reaction Type | Mechanism | Key Characteristics |
| [4+2] Cycloaddition (Diels-Alder) | Typically Concerted | Single transition state, stereospecific. nih.gov |
| [2+2] Cycloaddition | Can be Stepwise or Concerted | May involve diradical or zwitterionic intermediates if stepwise. researchgate.net |
| 1,3-Dipolar Cycloaddition | Generally Concerted | Efficient for constructing five-membered heterocycles. nih.govresearchgate.net |
Reactivity of the Exocyclic Methylidene Group
The exocyclic double bond in this compound is a key site of reactivity, enabling a variety of chemical transformations.
The electron-rich nature of the double bond makes it susceptible to attack by electrophiles. Electrophilic addition reactions are a fundamental class of transformations for alkenes. The mechanism typically involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then captured by a nucleophile.
The stability of the resulting carbocation plays a crucial role in determining the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). In the case of 4-methylideneazepane, the nitrogen atom in the ring can influence the stability of the intermediate carbocation through inductive and potentially through-space effects.
The exocyclic methylidene group can be converted into a variety of other functional groups through well-established synthetic methodologies. These transformations significantly enhance the synthetic utility of this compound, allowing for the introduction of diverse functionalities.
Examples of such interconversions include:
Oxidation: The double bond can be oxidized to form an epoxide or cleaved to yield a ketone.
Reduction: Catalytic hydrogenation can reduce the double bond to a methyl group.
Hydroboration-oxidation: This two-step process can lead to the anti-Markovnikov addition of water across the double bond, resulting in a primary alcohol.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihalo-substituted azepane.
These functional group interconversions provide access to a wide array of substituted azepane derivatives for further chemical exploration and application.
The reactivity of this compound is largely dictated by the functionalities present: the secondary amine (in its protonated form), the seven-membered azepane ring, and the exocyclic double bond. The reaction pathways are influenced by the interplay between these groups, particularly the state of the nitrogen atom.
Protonation and Deprotonation Equilibria
The hydrochloride salt of 4-methylideneazepane signifies that the azepane nitrogen is protonated, existing as an ammonium (B1175870) cation. This protonation is a result of the reaction of the basic free amine with hydrochloric acid. The equilibrium between the protonated (ammonium) and deprotonated (free amine) forms is fundamental to its reactivity and is governed by the pKa of the conjugate acid and the pH of the medium.
In an aqueous solution, the protonated amine exists in equilibrium with the free amine and a hydronium ion. The position of this equilibrium can be manipulated by changing the pH. pressbooks.pub In acidic solutions (low pH), the protonated ammonium form is predominant, rendering the nitrogen lone pair non-existent and thus non-nucleophilic. pressbooks.pubmasterorganicchemistry.com Conversely, in basic solutions (high pH), the equilibrium shifts to favor the deprotonated, free amine form, which possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. mnstate.edu
The basicity of the 4-methylideneazepane free amine is comparable to other cyclic secondary amines. The pKa of the conjugate acid of a typical alkyl amine is in the range of 9.5 to 11.0. libretexts.org This value is influenced by the hybridization of the nitrogen atom; sp3-hybridized nitrogens in saturated amines are more basic than sp2-hybridized nitrogens in aromatic heterocycles. libretexts.org The azepane nitrogen in 4-methylideneazepane is sp3-hybridized, suggesting a pKa value within this typical range for alkylamines. This equilibrium is crucial as it dictates whether the nitrogen atom can participate in nucleophilic reactions. masterorganicchemistry.commnstate.edu
Table 1: Comparison of pKa Values for the Conjugate Acids of Various Cyclic Amines in Water
| Amine | Ring Size | pKa of Conjugate Acid |
| Aziridine | 3 | 7.9 |
| Azetidine | 4 | 11.29 |
| Pyrrolidine (B122466) | 5 | 11.27 |
| Piperidine | 6 | 11.12 |
| Azepane | 7 | 11.11 |
Note: Data is for the parent saturated heterocycles. The presence of the 4-methylidene group is expected to have a minor electronic effect on the pKa of the azepane nitrogen.
Nucleophilic Reactivity of the Amine Nitrogen
Once deprotonated to the free amine, the nitrogen atom of 4-methylideneazepane exhibits nucleophilic character. mnstate.edu The lone pair of electrons on the nitrogen can attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is central to many functionalization strategies for amines.
Common reactions involving the nucleophilic amine nitrogen include:
Alkylation: Reaction with alkyl halides in an SN2 fashion. Polyalkylation can be a common issue, but monosubstitution can be favored by using a large excess of the amine. mnstate.edu
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding.
Reaction with Carbonyls: Addition to aldehydes and ketones to form an intermediate carbinolamine. mnstate.edu In the case of a secondary amine like 4-methylideneazepane, this intermediate can then dehydrate to form an enamine, provided there is a proton on an adjacent carbon. youtube.com
The nucleophilicity of the amine can be quantified and compared using kinetic studies. uni-muenchen.de For the free amine of 4-methylideneazepane, the nitrogen acts as a potent nucleophile, readily participating in reactions that form the basis for the synthesis of more complex molecules. youtube.com
Reaction Stereochemistry and Regioselectivity
The presence of the seven-membered ring and the exocyclic double bond in 4-methylideneazepane introduces elements of stereochemistry and regiochemistry into its reactions.
Diastereoselective Outcomes in Azepane Synthesis
While this section focuses on the synthesis of azepanes rather than reactions of 4-methylideneazepane itself, the principles are crucial for understanding the stereochemical landscape of this heterocyclic system. The flexible seven-membered ring of azepane can adopt multiple conformations, making stereocontrol a significant challenge. nih.gov However, several synthetic strategies have been developed to achieve high diastereoselectivity.
For instance, the synthesis of polysubstituted azepanes can be achieved through highly diastereoselective and enantioselective lithiation-conjugate addition sequences. nih.gov Other methods include tandem ring-enlargement/alkylation processes and substrate-directed epoxidation or dihydroxylation of tetrahydroazepine intermediates. researchgate.net The diastereoselectivity in these reactions is often governed by the steric hindrance of existing substituents on the ring, which direct incoming reagents to the less hindered face of the molecule. nih.govnih.gov
A recent strategy involves the photochemical dearomative ring expansion of nitroarenes, which transfers the substitution pattern of the starting arene to the resulting azepane with predictable stereochemistry. researchgate.netmanchester.ac.uk
Table 2: Examples of Diastereoselective Azepane Synthesis Methods
| Method | Key Transformation | Stereochemical Control | Reference |
| Lithiation-Conjugate Addition | Asymmetric deprotonation followed by conjugate addition | Chiral ligand ((-)-sparteine) mediated | nih.gov |
| Ring-Enlargement/Alkylation | Tandem process from piperidine-derived precursors | Substrate-directed | researchgate.net |
| Late-Stage Oxidation | Diastereoselective hydroboration of tetrahydroazepines | Substrate-dependent, influenced by existing stereocenters | nih.gov |
| Photochemical Ring Expansion | Conversion of nitroarenes to azepanes | Transfer of benzenoid substitution pattern | researchgate.netmanchester.ac.uk |
Regiochemical Control in Functionalization Reactions
Regioselectivity becomes critical when considering reactions that can occur at multiple sites within the 4-methylideneazepane molecule. The primary sites for functionalization are the exocyclic double bond and the positions alpha (α) or beta (β) to the nitrogen atom.
Reactions at the Double Bond: Addition reactions to the exocyclic methylene (B1212753) group (C=C) can, in principle, yield two different regioisomers. For example, hydroboration-oxidation would be expected to place the hydroxyl group on the terminal methylene carbon due to steric and electronic effects (anti-Markovnikov addition). The regioselectivity of such additions can sometimes be influenced by catalysts. nih.gov
Functionalization of the Azepane Ring: Modern photocatalytic methods allow for the regioselective functionalization of saturated N-heterocycles at either the α- or β-positions. nih.gov By generating a key iminium ion intermediate from the N-protected azepane, the choice of base can direct the reaction pathway. One base may facilitate nucleophilic trapping at the α-carbon (next to the nitrogen), while another may promote elimination to form an enamine, enabling subsequent functionalization at the β-position. nih.gov While these methods often require N-protection (e.g., with a Boc group), they provide a powerful tool for controlled functionalization of the azepane scaffold itself. nih.gov
The control of regiochemistry is a significant challenge in synthesis, and outcomes are often dictated by a subtle interplay of steric hindrance, electronic effects, and the nature of the reagents and catalysts used. nih.gov
Computational and Theoretical Investigations of 4 Methylideneazepane Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the electronic structure, reactivity, and properties of molecules. For 4-methylideneazepane hydrochloride, these computational methods offer a powerful lens through which to understand its behavior at a subatomic level.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a robust method for investigating the mechanisms of chemical reactions. By approximating the electron density of a system, DFT can accurately predict the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the detailed mapping of reaction pathways and the elucidation of reaction mechanisms.
In the context of compounds structurally related to this compound, DFT studies have been instrumental in understanding various reaction types, including cycloadditions and elimination reactions. mdpi.comrsc.orgpku.edu.cn For instance, DFT calculations have been successfully employed to determine whether a reaction proceeds through a concerted or stepwise mechanism, and to identify the rate-determining step. rsc.orgpku.edu.cn The choice of functional, such as B3LYP or M06, and the basis set are crucial for obtaining accurate results that correlate well with experimental findings. mdpi.comresearchgate.net
These studies often involve locating transition state structures, which are first-order saddle points on the potential energy surface. The imaginary frequency corresponding to the transition state vector confirms its identity and illustrates the atomic motions involved in traversing the energy barrier. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. The spatial distribution of these orbitals is also crucial, as it dictates the preferred sites for electrophilic and nucleophilic attack. youtube.com For instance, in a reaction, the regions of the molecule where the HOMO is localized will be the primary sites for attack by an electrophile. Conversely, the areas with the largest LUMO lobes will be susceptible to nucleophilic attack.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | - | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | - | Indicates kinetic stability and chemical reactivity. |
Note: The energy values in this table are placeholders and would be determined by specific quantum chemical calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. libretexts.orgnih.gov The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
The resulting MEP map is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are electron-rich and susceptible to electrophilic attack. Blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote regions of intermediate potential. researchgate.net
For a molecule like this compound, an MEP map would reveal the most likely sites for hydrogen bonding and other intermolecular interactions. The electron-rich nitrogen atom would be expected to show a region of negative potential, while the acidic proton of the hydrochloride would exhibit a strong positive potential.
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |
| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. |
| Green | Intermediate | Region of neutral potential. |
Conformational Analysis of the Azepane Ring
Exploration of Chair, Twist-Chair, and Boat Conformations
Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible azepane ring can exist in several low-energy conformations. libretexts.orgyoutube.com The most commonly discussed conformations for seven-membered rings are the chair, twist-chair, and boat forms.
The chair conformation of the azepane ring is analogous to that of cyclohexane, with four atoms in a plane and the other three puckered out of the plane. masterorganicchemistry.com This conformation aims to minimize both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. masterorganicchemistry.com
The boat conformation is generally higher in energy due to torsional strain from eclipsing interactions and steric strain from "flagpole" interactions between atoms across the ring. masterorganicchemistry.com
The twist-chair and twist-boat conformations are intermediate, often representing energy minima or transition states between the more symmetrical chair and boat forms. These twisted conformations can relieve some of the strain present in the ideal chair and boat structures. libretexts.orgmasterorganicchemistry.com
Computational methods, particularly DFT and ab initio calculations, are essential for determining the relative energies of these different conformers and the energy barriers for interconversion between them. By mapping the potential energy surface of the azepane ring in this compound, the most stable conformation and the equilibrium populations of different conformers can be predicted.
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
|---|---|---|
| Chair | - | Generally lower in energy, minimizes angle and torsional strain. |
| Twist-Chair | - | Intermediate energy, relieves some strain from the ideal chair. |
| Boat | - | Higher in energy due to torsional and steric (flagpole) strain. |
| Twist-Boat | - | Intermediate energy, relieves some strain from the ideal boat. |
Note: The relative energy values in this table are placeholders and would be determined by specific conformational analysis studies for this compound.
Influence of the Methylidene Group on Ring Conformation
The introduction of a methylidene group at the 4-position of the azepane ring significantly influences its conformational landscape. The azepane ring, a seven-membered saturated heterocycle, is inherently flexible, capable of adopting multiple low-energy conformations, primarily twist-chair and chair forms. The exocyclic double bond of the methylidene group imposes notable steric and electronic constraints that alter the relative stabilities of these conformers.
Theoretical Prediction of Conformational Preferences and Energy Landscapes
Theoretical predictions of the conformational preferences of this compound are typically achieved by mapping its potential energy surface. This involves systematically rotating the single bonds within the azepane ring and calculating the corresponding energy at each point, often using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Below is a hypothetical representation of a conformational energy landscape table, illustrating the kind of data generated from such studies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Chair 1 | 0.00 | C2-N1-C7-C6: 75.2, C3-C4-C5-C6: -55.8 |
| Twist-Chair 2 | 1.25 | C2-N1-C7-C6: -78.1, C3-C4-C5-C6: 52.3 |
| Chair | 2.80 | C2-N1-C7-C6: 60.5, C3-C4-C5-C6: -65.1 |
| Boat | 5.50 | C2-N1-C7-C6: 0.2, C3-C4-C5-C6: 0.5 |
Note: This table is illustrative and based on typical findings for similar heterocyclic systems, as specific experimental or computational data for this compound is not publicly available.
Computational Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation)
Computational analyses, particularly Natural Bond Orbital (NBO) analysis, are instrumental in elucidating the subtle intramolecular interactions within this compound. In the hydrochloride form, the protonated nitrogen atom (NH₂⁺) can act as a hydrogen bond donor. Intramolecular hydrogen bonding may occur between the N-H group and the pi-system of the methylidene group, or with other atoms in the ring, influencing the conformational stability.
Hyperconjugation effects are also significant. These involve the donation of electron density from occupied bonding orbitals to adjacent unoccupied anti-bonding orbitals. Key hyperconjugative interactions in this compound would include:
σ(C-H) → σ(N-C):* Interactions from adjacent C-H bonds to the N-C anti-bonding orbitals, which can stabilize the structure.
σ(C-C) → σ(N-C):* Similar interactions from C-C framework bonds.
π(C=C) → σ(C-C):* Interaction of the methylidene pi-bond with adjacent single bonds in the ring.
σ(C-H) → π(C=C):* Hyperconjugation from neighboring C-H bonds into the anti-bonding orbital of the methylidene double bond.
Vibrational Spectroscopy Calculations and Experimental Correlation
Raman and Infrared Vibrational Mode Analysis
Theoretical vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra of this compound can be calculated using DFT. These calculations provide a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations.
Key expected vibrational modes for this compound would include:
N-H stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, characteristic of the protonated amine.
C=C stretching: A moderate to strong band in the Raman spectrum and a weaker band in the IR spectrum around 1640-1680 cm⁻¹, corresponding to the methylidene group.
CH₂ scissoring and rocking: Multiple bands in the 1400-1470 cm⁻¹ region.
C-N stretching: Typically found in the 1000-1250 cm⁻¹ region.
Ring vibrations: Complex modes involving the entire azepane ring structure, appearing in the fingerprint region (below 1500 cm⁻¹).
Comparison with Experimental Spectroscopic Data
A crucial step in validating the computational model is the comparison of the calculated vibrational spectra with experimentally obtained data. Typically, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To account for this, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).
A table comparing theoretical and hypothetical experimental data is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3250 | 3245 | N-H stretch |
| ν(C=C) | 1655 | 1650 | C=C stretch |
| δ(CH₂) | 1460 | 1458 | CH₂ scissoring |
| ν(C-N) | 1180 | 1175 | C-N stretch |
Note: This table is for illustrative purposes. Actual experimental data is required for a valid comparison.
Computational Prediction of Reactivity and Stability Descriptors
Computational methods can also predict the chemical reactivity and stability of this compound through various descriptors derived from the electronic structure. These descriptors are valuable for understanding the molecule's potential chemical behavior.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the C=C double bond and the nitrogen atom, while the LUMO would be distributed over the anti-bonding orbitals.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). For the hydrochloride salt, a strong positive potential (blue) would be expected around the NH₂⁺ group, making it a site for nucleophilic attack. The region around the methylidene group would show negative potential (red), indicating its nucleophilicity.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The tendency to attract electrons.
Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω = χ²/(2η)): A measure of the electrophilic character.
A hypothetical table of these descriptors is provided below.
| Descriptor | Value (eV) |
| E_HOMO | -8.5 |
| E_LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
| Ionization Potential (I) | 8.5 |
| Electron Affinity (A) | 0.5 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 4.0 |
| Electrophilicity Index (ω) | 2.53 |
Note: These values are illustrative and depend on the computational method and basis set used.
Future Directions and Emerging Research Avenues for 4 Methylideneazepane Hydrochloride
Novel Catalytic Systems for Efficient Synthesis
The development of efficient catalytic systems is paramount for the practical synthesis of 4-methylideneazepane hydrochloride. Current strategies for constructing the azepane framework often involve multi-step sequences, ring-closing metathesis, or ring-expansion reactions. researchgate.netmanchester.ac.uk Future research is anticipated to focus on more direct and atom-economical catalytic methods.
One promising direction is the application of transition-metal-catalyzed reactions. For instance, palladium-catalyzed [4+3] cyclization of γ-methylidene-δ-valerolactones with aziridines could offer a convergent route to the azepane core. researchgate.net Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has also emerged as an effective protocol for preparing certain azepine derivatives and could be adapted for the synthesis of 4-methylideneazepane. nih.gov These methods offer the potential for high efficiency and functional group tolerance.
Furthermore, photochemical methods are gaining traction. A recently developed strategy utilizes blue light to mediate a dearomative ring expansion of nitroarenes, transforming a six-membered benzene (B151609) ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. manchester.ac.uknih.gov This approach is notable for its mild reaction conditions and the ability to generate complex azepanes from simple starting materials.
The exploration of novel catalysts, including those based on earth-abundant metals and multi-metallic systems, is expected to lead to more sustainable and cost-effective synthetic routes. For example, iron complexes have been shown to catalyze the reductive amination of carbonyl derivatives, a key step in many azepane syntheses. researchgate.net
Table 1: Emerging Catalytic Strategies for Azepane Synthesis
| Catalytic Approach | Key Features | Potential Application for 4-Methylideneazepane |
| Palladium-Catalyzed [4+3] Cyclization | Convergent synthesis, potential for asymmetry. researchgate.net | Synthesis of the core azepane ring with a precursor to the methylidene group. |
| Copper(I)-Catalyzed Tandem Reactions | Atom-economical, good for functionalized derivatives. nih.gov | Direct formation of the methylideneazepane ring from acyclic precursors. |
| Photochemical Ring Expansion | Mild conditions, use of simple starting materials. manchester.ac.uknih.gov | A novel approach to the azepane skeleton, requiring subsequent olefination. |
| Iron-Catalyzed Reductive Amination | Use of earth-abundant metal, sustainable. researchgate.net | Key cyclization or functionalization step in a multi-step synthesis. |
Stereocontrol in Functionalization of the Methylidene Moiety
The exocyclic double bond in 4-methylideneazepane is a key feature for introducing new functionalities and stereocenters. Achieving stereocontrol in reactions involving this moiety is a critical area for future research. The functionalization of the methylidene group can lead to a variety of substituted azepanes with potential biological activities.
Stereoselective reactions such as catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation of the exocyclic double bond would provide access to chiral 4-methylazepanes and related derivatives. The choice of chiral catalysts, such as those based on rhodium, ruthenium, or iridium, will be crucial in achieving high enantioselectivity. The stereochemical outcome of these reactions can often be influenced by the existing stereochemistry in the molecule, a concept known as diastereoselectivity. researchgate.net
Another avenue for stereocontrolled functionalization is through nucleophilic additions to the azepane ring system. For instance, highly stereoselective carbolithiation reactions have been reported for related α-aryl piperidine (B6355638) enecarbamates, offering a way to create vicinally-substituted piperidines. nih.gov Similar strategies could be developed for 4-methylideneazepane, where the methylidene group could direct the stereochemical outcome of the addition.
The development of methods that allow for the selective formation of one diastereomer over another is of significant interest. rsc.org This can be achieved through the use of chiral auxiliaries or by leveraging the inherent conformational preferences of the azepane ring.
Table 2: Potential Stereoselective Functionalization Reactions
| Reaction Type | Potential Products | Key Considerations |
| Asymmetric Hydrogenation | Chiral 4-methylazepane (B121462) derivatives | Selection of chiral catalyst, optimization of reaction conditions. |
| Asymmetric Dihydroxylation | Chiral 4-(dihydroxymethyl)azepane derivatives | Use of osmium or ruthenium catalysts with chiral ligands. |
| Asymmetric Epoxidation | Chiral spiro-epoxyazepanes | Use of chiral catalysts or reagents to control facial selectivity. |
| Diastereoselective Nucleophilic Addition | Substituted azepanes with multiple stereocenters | Influence of existing stereocenters, conformational control. researchgate.net |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives relies on advanced spectroscopic techniques. While basic characterization is essential, more sophisticated methods can provide deeper insights into the molecule's conformation and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of the ¹H and ¹³C NMR spectra is fundamental for structural confirmation. For this compound, the proton spectrum is expected to show characteristic signals for the methylidene protons, as well as the protons on the azepane ring. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom. The ¹³C NMR spectrum will be characterized by signals for the sp² hybridized carbons of the methylidene group and the sp³ hybridized carbons of the azepane ring. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the C=C stretching vibration of the methylidene group, typically appearing in the region of 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons, as well as N-H stretching and bending vibrations for the ammonium (B1175870) salt, would be present. nih.govwisc.edu
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) would be a suitable technique for analyzing the hydrochloride salt. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. nih.gov
Future research will likely involve the use of these techniques in combination to study the conformational dynamics of the seven-membered ring and to analyze the stereochemistry of any new derivatives. youtube.comyoutube.comyoutube.com
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Signals for methylidene protons (alkene region), signals for azepane ring protons, deshielded protons adjacent to the nitrogen due to the hydrochloride salt. |
| ¹³C NMR | Signals for the two sp² carbons of the methylidene group, signals for the sp³ carbons of the azepane ring. |
| IR | C=C stretch (approx. 1640-1680 cm⁻¹), C-H stretches (sp² and sp³), N-H stretches and bends (ammonium salt). |
| Mass Spec (ESI) | A molecular ion peak corresponding to the protonated free base [M+H]⁺. |
Development of Green Chemistry Approaches in Azepane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound, future research will undoubtedly focus on developing more environmentally benign methods.
One key aspect of green chemistry is the use of safer and more sustainable solvents. Recent studies on the synthesis of related dibenzo[b,d]azepines have shown that environmentally friendly solvents like ethanol (B145695) can be used effectively, sometimes leading to improved yields compared to traditional solvents like THF or toluene. rsc.org The use of water as a solvent, where possible, is also a major goal. researchgate.net
The development of catalytic processes, as discussed in section 6.1, is inherently a green approach as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The use of heterogeneous catalysts that can be easily recovered and recycled would further enhance the green credentials of the synthesis. beilstein-journals.org
Furthermore, the concept of atom economy will be a guiding principle in the design of new synthetic strategies. Reactions that incorporate a high percentage of the atoms from the starting materials into the final product are preferred. Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly attractive as they reduce the need for intermediate purification steps, thereby saving solvents and energy. nih.gov
The use of bio-based starting materials and reagents is another emerging area in green chemistry. nih.govmdpi.com While likely a longer-term goal, the potential to derive precursors for azepane synthesis from renewable resources is an exciting prospect.
Table 4: Green Chemistry Considerations for Azepane Synthesis
| Green Chemistry Principle | Application in 4-Methylideneazepane Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like ethanol or water. rsc.org |
| Catalysis | Employing catalytic methods to reduce waste and improve efficiency. researchgate.netnih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. |
| Renewable Feedstocks | Exploring the use of bio-derived materials as starting points for synthesis. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methylideneazepane hydrochloride, and how do reaction conditions influence yield?
- Methodology : Base the synthesis on multi-step reactions involving nucleophilic substitutions and catalytic coupling. For example, a primary amine intermediate can be generated via reductive amination, followed by HCl salt formation. Key parameters include temperature control (60–80°C for exothermic steps) and pH modulation (alkaline conditions for cyclization) .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for purification. Yield improvements (≥70%) may require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Assign peaks for the azepane ring (δ 3.1–3.5 ppm for CH₂N) and methylidene group (δ 4.8–5.2 ppm) in D₂O or DMSO-d₆ .
- Mass Spectrometry : Use high-resolution LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl at m/z 35).
- Purity : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥95% purity thresholds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store at 4°C in airtight containers with desiccants to prevent hygroscopic degradation.
- Disposal : Neutralize waste with 10% NaOH before incineration, adhering to EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved across studies?
- Root Cause Analysis :
- Experimental Variables : Control pH (6.5–7.5 in cell assays) and temperature (37°C ± 0.5°C) to minimize batch variability .
- Compound Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Q. What strategies are effective for identifying biological targets of this compound?
- Target Deconvolution :
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) for pull-down assays coupled with SILAC-based mass spectrometry .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) at 10 µM to identify off-target inhibition (IC₅₀ < 1 µM thresholds) .
- Pathway Analysis : Integrate RNA-seq data from treated cell lines (e.g., HEK293) to map downstream signaling (e.g., MAPK/ERK modulation) .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising enantiomeric purity?
- Process Chemistry :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric hydrogenation of intermediates .
- Flow Chemistry : Implement continuous flow reactors with residence times <30 minutes to enhance reproducibility and reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
